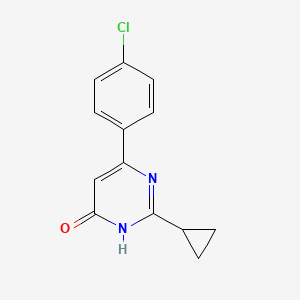
6-(4-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol
Vue d'ensemble
Description
6-(4-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol is a useful research compound. Its molecular formula is C13H11ClN2O and its molecular weight is 246.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Derivatives
Research has shown the synthesis of new derivatives starting from related compounds, demonstrating the chemical versatility and potential for creating compounds with varying activities. For instance, the synthesis of new 6-(4-chlorophenyl)perhydro-1,3-diazepine-2,4-diones starting from related acids highlights the chemical pathways involved in creating new derivatives with potential biological applications (Guillon et al., 1998).
Antimicrobial Evaluation
Some studies focus on the antimicrobial evaluation of new pyrimidines and condensed pyrimidines derivatives, indicating the potential for these compounds in developing new antimicrobial agents. The reaction of certain pyrimidine derivatives has yielded compounds with studied antimicrobial activity against both Gram-positive and Gram-negative bacteria (Abdelghani et al., 2017).
Phosphomolybdic Acid Promoted Reactions
The use of phosphomolybdic acid in promoting the synthesis of α-aminophosphonates from 2-cyclopropylpyrimidin-4-carbaldehyde showcases a method for creating compounds with potential for further biological application. This process yields good to excellent yields with short reaction times, illustrating the efficiency of such chemical reactions (Reddy et al., 2014).
Potential Biological Applications
Antiviral, Antituberculostic, and Antibacterial Activities
Novel pyrimidines synthesized from related compounds have been investigated for their antiviral, antituberculostic, and antibacterial activities. These studies indicate that the synthesized compounds have mild to potent activities compared to their appropriate reference standards, suggesting the potential for developing new therapeutic agents (Siddiqui et al., 2007).
Photophysical Properties and Redox Behavior
The synthesis and investigation of cyclometalated complexes of Iridium(III) with functionalized 2,2‘-bipyridines, including derivatives related to the 6-(4-chlorophenyl) compounds, have been studied for their photophysical properties and redox behavior. This research could have implications for the development of new materials with specific optical and electronic properties (Neve et al., 1999).
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-2-cyclopropyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-10-5-3-8(4-6-10)11-7-12(17)16-13(15-11)9-1-2-9/h3-7,9H,1-2H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSQQIHASLPDLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



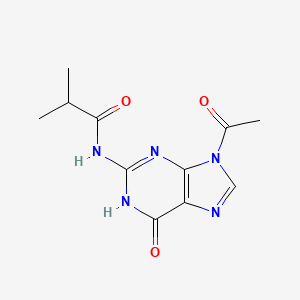
![N-[1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]imidazolidin-2-ylidene]nitramide](/img/structure/B1436832.png)
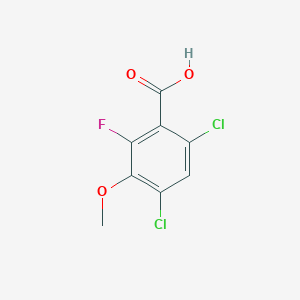
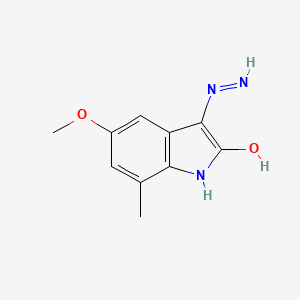
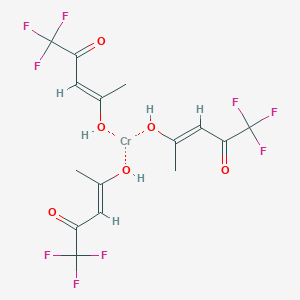
![3-(2,5-Dimethylphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-A]pyrimidin+](/img/structure/B1436841.png)
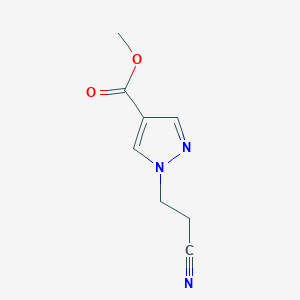
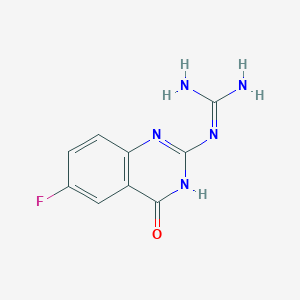


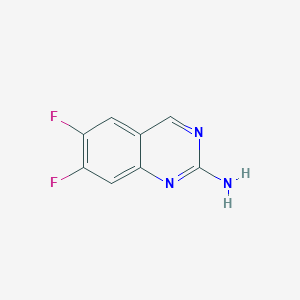
![4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4f]benzotriazole](/img/structure/B1436851.png)
![N-[[3-[5-Methyl-4-[4-[[(1-oxopropyl)amino]sulfonyl]phenyl]-3-isoxazolyl]phenyl]sulfonyl]-propanamide](/img/structure/B1436852.png)
